molecular formula C9H9NO B12854579 1-(3H-pyrrolizin-5-yl)ethanone

1-(3H-pyrrolizin-5-yl)ethanone

Cat. No.: B12854579
M. Wt: 147.17 g/mol
InChI Key: AYAJDXCQYOKKHB-UHFFFAOYSA-N
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Description

1-(3H-pyrrolizin-5-yl)ethanone is a heterocyclic organic compound featuring a pyrrolizine ring system with an ethanone group attached at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3H-pyrrolizin-5-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrrole derivatives with acylating agents. For instance, the reaction of 5-acetylpyrrole with suitable reagents can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3H-pyrrolizin-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrolizine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

1-(3H-pyrrolizin-5-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3H-pyrrolizin-5-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dihydro-5-methyl-1H-pyrrolizin-7-yl)ethanone
  • 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone
  • 1-(1H-pyrrol-2-yl)ethanone

Uniqueness

1-(3H-pyrrolizin-5-yl)ethanone is unique due to its specific substitution pattern on the pyrrolizine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

1-(5H-pyrrolizin-3-yl)ethanone

InChI

InChI=1S/C9H9NO/c1-7(11)9-5-4-8-3-2-6-10(8)9/h2-5H,6H2,1H3

InChI Key

AYAJDXCQYOKKHB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C2N1CC=C2

Origin of Product

United States

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